molecular formula C7H8N2O B7968893 3-Methyl-4,5-dihydrocyclopenta[d]imidazol-6-one

3-Methyl-4,5-dihydrocyclopenta[d]imidazol-6-one

Cat. No.: B7968893
M. Wt: 136.15 g/mol
InChI Key: AUSXWPUZAUAQDH-UHFFFAOYSA-N
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Description

3-Methyl-4,5-dihydrocyclopenta[d]imidazol-6-one is a heterocyclic compound featuring an imidazole ring fused with a cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4,5-dihydrocyclopenta[d]imidazol-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazole ring . The reaction conditions often include the use of nickel catalysts, mild temperatures, and the presence of dehydrating agents to facilitate cyclization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve crystallization or chromatography techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4,5-dihydrocyclopenta[d]imidazol-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

3-Methyl-4,5-dihydrocyclopenta[d]imidazol-6-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of functional materials, such as catalysts and sensors

Mechanism of Action

The mechanism of action of 3-Methyl-4,5-dihydrocyclopenta[d]imidazol-6-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical processes. Additionally, the compound may interact with cellular receptors, modulating signaling pathways and exerting its effects .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-4,5-dihydrocyclopenta[d]imidazol-6-one is unique due to its fused ring structure, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

3-methyl-4,5-dihydrocyclopenta[d]imidazol-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-9-4-8-7-5(9)2-3-6(7)10/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSXWPUZAUAQDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1CCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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